molecular formula C5H6N2O3 B1358213 Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate CAS No. 37641-35-3

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

Cat. No. B1358213
CAS RN: 37641-35-3
M. Wt: 142.11 g/mol
InChI Key: CTSJDHGAPMBMAR-UHFFFAOYSA-N
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Description

“Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate” is a chemical compound with the molecular formula C5H6N2O3 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate” is represented by the InChI code 1S/C5H6N2O3/c1-3-6-7-4(10-3)5(8)9-2/h1-2H3 . This indicates that the molecule consists of 5 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate” is a solid substance at room temperature . It has a molecular weight of 142.11 .

Scientific Research Applications

Energetic Material Research

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate derivatives have been investigated for their applications in energetic materials. For instance, derivatives of 3-methyl-1,2,5-oxadiazole 2-oxide have been synthesized and characterized, showing potential for use in explosives due to their positive heat of formation, acceptable sensitivities, and good detonation performances. These derivatives were found to have a range of physicochemical and energetic properties, making them suitable for specific applications in this field (Xu, Yang, & Cheng, 2018).

Luminescence and OLEDs

Compounds containing 1,3,4-oxadiazole structures have been widely used in the development of organic light-emitting diodes (OLEDs) due to their delayed luminescence properties. Certain carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles have been compared to their analogues, showing properties favorable for use in OLEDs, such as blue-shifted fluorescence and efficient reverse intersystem crossing rates. These properties contribute to the materials' efficiency and stability in OLED applications (Cooper et al., 2022).

Corrosion Inhibition

Oxadiazole derivatives have been studied for their corrosion inhibition properties, particularly for protecting metals like mild steel in various acidic environments. These compounds have shown high efficiency in inhibiting corrosion, likely due to the formation of a protective layer on the metal surface and their adsorption characteristics. Such applications are critical in industries where metal preservation is essential (Kalia et al., 2020) (Ammal, Prajila, & Joseph, 2018).

Antibacterial Applications

Synthesis of certain 1,3,4-oxadiazole derivatives, such as those starting with 1,2,4-triazole-3-carboxylic acid, has led to compounds with notable antibacterial activity. These compounds have been synthesized and characterized, and their efficacy against various bacterial strains has been studied, indicating their potential in the development of new antibacterial agents (Brahmayya et al., 2018).

Safety And Hazards

The safety information for “Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-3-6-7-4(10-3)5(8)9-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSJDHGAPMBMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622417
Record name Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

CAS RN

37641-35-3
Record name Methyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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